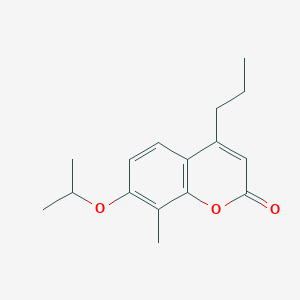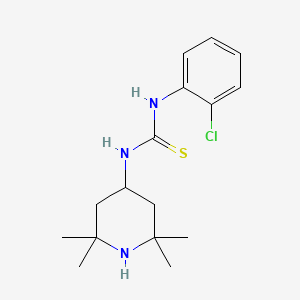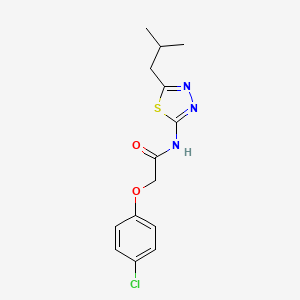
2-(4-chlorophenoxy)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as CIAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. CIAT has been studied extensively for its mechanism of action and its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of CIAT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, CIAT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and tumor invasion. In inflammation, CIAT has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, CIAT has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CIAT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer research, CIAT has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation, CIAT has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorders, CIAT has been shown to inhibit oxidative stress, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
CIAT has several advantages for lab experiments, including its high purity, simple synthesis method, and diverse biological activities. However, there are also limitations to its use, including its potential toxicity and limited understanding of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of CIAT for various diseases.
将来の方向性
There are several future directions for the study of CIAT, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its toxicity profile. Further studies are needed to determine the optimal dosage and administration of CIAT for various diseases, as well as its potential side effects. Additionally, the development of novel derivatives of CIAT may lead to improved efficacy and reduced toxicity. Overall, CIAT has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
合成法
The synthesis of CIAT involves the reaction of 4-chlorophenol with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final compound, CIAT. The synthesis method is relatively simple and yields a high purity product, making it suitable for large-scale production.
科学的研究の応用
CIAT has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CIAT has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is a common factor in many diseases, and CIAT has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, CIAT has been studied for its potential as a neuroprotective agent by inhibiting oxidative stress and reducing inflammation.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-9(2)7-13-17-18-14(21-13)16-12(19)8-20-11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXBRRXYZMVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

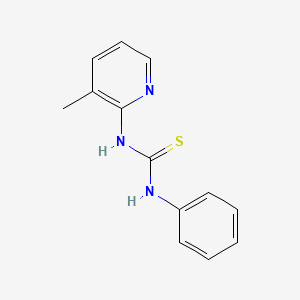

![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)
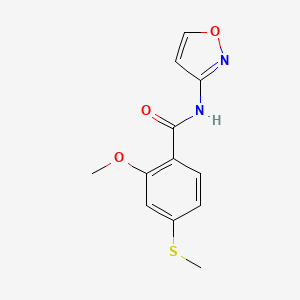
![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)

![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
